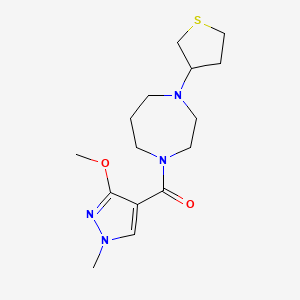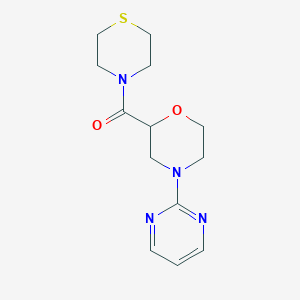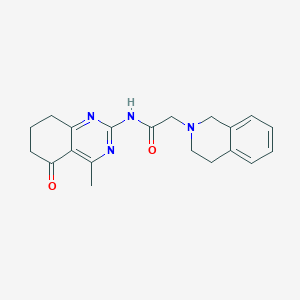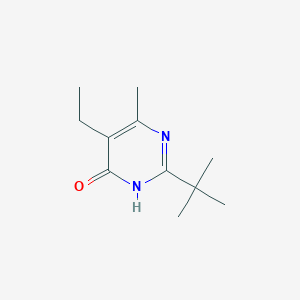![molecular formula C14H19ClFN3O B12223972 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12223972.png)
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group and a methoxybenzylamine moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the methoxybenzylamine moiety: The final step involves the reductive amination of the fluoroethyl-substituted pyrazole with 4-methoxybenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-1H-pyrazole: This compound lacks the methoxybenzylamine moiety and may exhibit different chemical and biological properties.
N-(4-methoxybenzyl)-1H-pyrazol-4-ylmethanamine: This compound lacks the fluoroethyl group and may have different reactivity and biological activity.
1-(2-chloroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine: This compound has a chloroethyl group instead of a fluoroethyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19ClFN3O |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-12(3-5-14)8-16-9-13-10-17-18(11-13)7-6-15;/h2-5,10-11,16H,6-9H2,1H3;1H |
InChI Key |
HLXJDUDILJUHDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B12223912.png)
![[2-(3-Fluoropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12223914.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12223915.png)



![2-methyl-4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12223928.png)
![5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B12223934.png)


![4-Methoxy-2-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12223945.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B12223958.png)
![3-cyclohexyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223969.png)
